Cas no 75318-62-6 ([1,2,4]Triazolo[5,1-a]isoquinoline,2-[1,1'-biphenyl]-4-yl-)
![[1,2,4]Triazolo[5,1-a]isoquinoline,2-[1,1'-biphenyl]-4-yl- structure](https://pt.kuujia.com/scimg/cas/75318-62-6x500.png)
75318-62-6 structure
Nome do Produto:[1,2,4]Triazolo[5,1-a]isoquinoline,2-[1,1'-biphenyl]-4-yl-
[1,2,4]Triazolo[5,1-a]isoquinoline,2-[1,1'-biphenyl]-4-yl- Propriedades químicas e físicas
Nomes e Identificadores
-
- [1,2,4]Triazolo[5,1-a]isoquinoline,2-[1,1'-biphenyl]-4-yl-
- 2-(1,1'-biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline
- 2-(4-phenylphenyl)-[1,2,4]triazolo[5,1-a]isoquinoline
- 2-(1,1'-Biphenyl-4-yl)-s-triazole(5,1-a)isoquinoline
- 2-[(1,1'-Biphenyl)-4-yl]-1,2,4-triazolo[5,1-a]isoquinoline
- 2-(1,1'-Biphenyl)-4-yl-(1,2,4)triazolo(5,1-a)isoquinoline
- 75318-62-6
- L 14105
- BRN 5975029
- AJOKAHRNFHBQIS-UHFFFAOYSA-N
- [1,2,4]Triazolo[5,1-a]isoquinoline, 2-[1,1'-biphenyl]-4-yl-
- 2-[1,1'-Biphenyl]-4-yl[1,2,4]triazolo[5,1-a]isoquinoline
- (1,2,4)Triazolo(5,1-a)isoquinoline, 2-(1,1'-biphenyl)-4-yl-
- Z9L4ZZ5LM7
- SCHEMBL11262382
- L-14105
- 2-(4-Biphenylyl)-s-triazolo(5,1-a)isoquinoline
- DTXSID30226276
- s-Triazolo(5,1-a)isoquinoline, 2-(4-biphenylyl)-
- 2-([1,1'-Biphenyl]-4-yl)-[1,2,4]triazolo[5,1-a]isoquinoline
-
- Inchi: InChI=1S/C22H15N3/c1-2-6-16(7-3-1)17-10-12-19(13-11-17)21-23-22-20-9-5-4-8-18(20)14-15-25(22)24-21/h1-15H
- Chave InChI: AJOKAHRNFHBQIS-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN4C=CC5=CC=CC=C5C4=N3
Propriedades Computadas
- Massa Exacta: 321.127
- Massa monoisotópica: 321.127
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 25
- Contagem de Ligações Rotativas: 2
- Complexidade: 439
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: nothing
- XLogP3: 5.3
- Superfície polar topológica: 30.2Ų
Propriedades Experimentais
- Densidade: 1.2044 (rough estimate)
- Ponto de ebulição: 450.13°C (rough estimate)
- Índice de Refracção: 1.6270 (estimate)
[1,2,4]Triazolo[5,1-a]isoquinoline,2-[1,1'-biphenyl]-4-yl- Literatura Relacionada
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
75318-62-6 ([1,2,4]Triazolo[5,1-a]isoquinoline,2-[1,1'-biphenyl]-4-yl-) Produtos relacionados
- 1256359-90-6(3-(N,N-Diethylcarbamoylmethyl)phenylboronic acid, pinacol ester)
- 2770498-72-9((9H-fluoren-9-yl)methyl N-[1-(prop-2-en-1-yl)cyclopropyl]carbamate)
- 2229104-19-0(tert-butyl N-3-amino-2-(6-methoxypyridin-2-yl)propylcarbamate)
- 1806497-74-4(2-Methyl-4-nitropyridine-5-acetic acid)
- 2225152-13-4(2-(Tetrahydrofuran-3-yloxy)pyridine-4-boronic acid)
- 2135785-58-7(Cyclobutanecarboxylic acid, 3-(hydroxymethyl)-3-nitro-, 1,1-dimethylethyl ester, trans-)
- 2138148-99-7(2,5-Pyridinediamine, 3-methyl-N5-(1-methylethyl)-)
- 2198910-40-4(N-methyl-N-({methyl1-(pyridin-2-yl)ethylcarbamoyl}methyl)prop-2-enamide)
- 2229330-73-6(tert-butyl N-1-amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-2-ylcarbamate)
- 2228817-03-4(2-(1,3-oxazol-5-yl)prop-2-enoic acid)
Fornecedores recomendados
atkchemica
Membro Ouro
CN Fornecedor
Reagente

PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel
